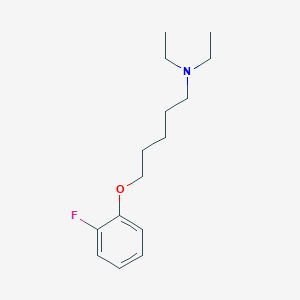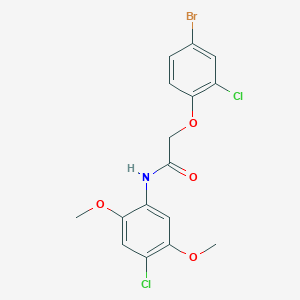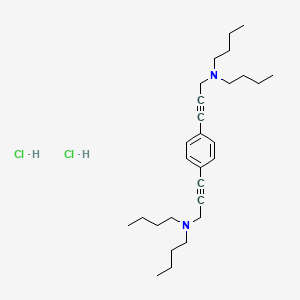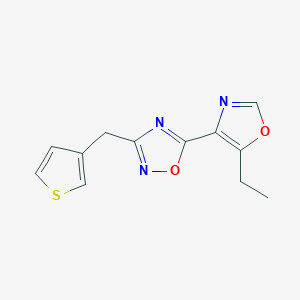
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as AG-3-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity by N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea results in the disruption of various signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit CK2 activity, resulting in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage of this compound is its potent inhibitory activity against protein kinase CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several future directions for scientific research. One direction is to further investigate its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and neuroprotective effects of this compound, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Furthermore, future research can be conducted to explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea involves the condensation of 3,4-dichloroaniline and 3,5-dimethoxyaniline with urea in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity has been shown to have antitumor effects, making N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-11-5-10(6-12(8-11)22-2)19-15(20)18-9-3-4-13(16)14(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSODOQJYIGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
